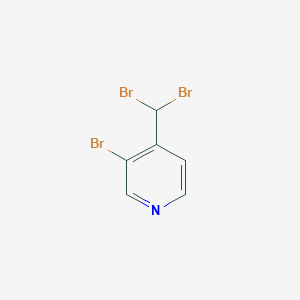

3-Bromo-4-(dibromomethyl)pyridine

Description

3-Bromo-4-(dibromomethyl)pyridine is a brominated pyridine derivative characterized by a pyridine ring substituted with a bromine atom at the 3-position and a dibromomethyl group (-CHBr₂) at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) to construct heterocyclic frameworks . Its reactivity is influenced by the electron-withdrawing effects of the bromine substituents, which activate the pyridine ring for nucleophilic or electrophilic substitutions.

Properties

IUPAC Name |

3-bromo-4-(dibromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3N/c7-5-3-10-2-1-4(5)6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUYCRDYGWBTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(dibromomethyl)pyridine typically involves the bromination of 4-methylpyridine. The process includes the following steps:

Bromination of 4-methylpyridine: This step involves the reaction of 4-methylpyridine with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the pyridine ring.

Industrial Production Methods

Industrial production methods for 3-Bromo-4-(dibromomethyl)pyridine are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(dibromomethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.

Coupling Reactions: It is also involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Pharmaceutical Development

3-Bromo-4-(dibromomethyl)pyridine serves as a crucial building block in the synthesis of various pharmaceuticals. Its brominated pyridine structure allows for the modification of drug properties, enhancing their efficacy and selectivity. Notably, it has been utilized in:

- Synthesis of PDE4 Inhibitors : The compound is involved in creating substituted pyridine-N-oxides that act as potent phosphodiesterase type 4 (PDE4) inhibitors, which are significant in treating inflammatory diseases and neurodegenerative disorders .

- Development of GABA Receptor Ligands : It also plays a role in synthesizing benzodiazepine site ligands that target human GABA_A receptors, which are essential for developing anxiolytic medications .

Agricultural Chemistry

In agricultural applications, 3-Bromo-4-(dibromomethyl)pyridine is used in formulating agrochemicals such as herbicides and fungicides. The compound's ability to interact with biological systems makes it valuable for developing effective crop protection agents. Its incorporation into agrochemical formulations can enhance the efficacy of pest control strategies by improving the bioavailability of active ingredients .

Material Science

The compound is also significant in material science, particularly in the synthesis of advanced materials. Applications include:

- Polymer Production : 3-Bromo-4-(dibromomethyl)pyridine is used to create polymers with enhanced durability and performance characteristics. Its unique chemical properties facilitate the development of materials that can withstand harsh environmental conditions .

- Coatings : The compound contributes to formulating coatings that exhibit improved resistance to wear and chemical exposure, making it suitable for various industrial applications.

Biochemical Research

In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. It provides insights into biological processes and potential therapeutic targets, contributing to the understanding of complex biochemical systems .

Case Studies and Research Findings

Several studies highlight the utility of 3-Bromo-4-(dibromomethyl)pyridine:

- Synthesis Pathways : Research has demonstrated efficient synthetic routes to obtain bromo-pyridine carbaldehyde scaffolds using gem-dibromomethyl intermediates, showcasing the versatility of this compound in organic synthesis .

- Ligand Development : The compound has been employed in developing new ligands for metal complexes, which are essential for catalysis and material science applications. For instance, its derivatives have been synthesized for use in coordination chemistry .

- Environmental Chemistry : The application of 3-Bromo-4-(dibromomethyl)pyridine in green chemistry practices emphasizes its potential for environmentally friendly synthesis methods, aligning with current trends towards sustainable chemical processes .

Mechanism of Action

The mechanism of action of 3-Bromo-4-(dibromomethyl)pyridine involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the pyridine ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Reaction Pathways and Yields

- Suzuki Coupling : 3-Bromo-4-(dibromomethyl)pyridine undergoes Pd-catalyzed cross-coupling with boronic acids (e.g., thiophen-3-yl boronic acid) to yield biaryl products in ~89% yield under optimized conditions (90°C, K₂CO₃, Pd(PPh₃)₄) . In contrast, 3-bromo-4-nitropyridine fails in fluorination reactions due to competing side reactions, highlighting the sensitivity of bromopyridines to substituent electronics .

- Halogen Exchange: Fluorination attempts on 3-bromo-4-(boc-amino)pyridine were unsuccessful, whereas 3-bromo-4-nitropyridine produced 3-bromo-4-fluoropyridine, emphasizing the role of directing groups in determining reaction outcomes .

Comparison with Functionally Similar Halogenated DBPs (Furanones)

While 3-Bromo-4-(dibromomethyl)pyridine is a synthetic intermediate, brominated furanones like BMX-3 are environmentally relevant DBPs. A comparative analysis of their toxicological profiles is critical:

Key Findings:

- Halogen Substitution: Bromine-for-chlorine substitution in BMX-3 vs.

- Structural Requirements : The 4-dihalomethyl group (e.g., -CHBr₂ in BMX-3) is critical for mutagenicity, as its replacement with -CH₂Cl (mucochloric acid) reduces potency by ~80% .

Biological Activity

3-Bromo-4-(dibromomethyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

3-Bromo-4-(dibromomethyl)pyridine is a brominated pyridine derivative characterized by the presence of multiple bromine atoms, which significantly influence its reactivity and biological activity. The compound can undergo various chemical reactions, including substitution, oxidation, and coupling reactions, which are essential for its application in synthesizing biologically active molecules.

Biological Activity

Antimicrobial Properties

Research indicates that 3-Bromo-4-(dibromomethyl)pyridine exhibits antimicrobial activity against a range of pathogens. The mechanism behind this activity is believed to involve the formation of covalent bonds with nucleophilic sites on microbial targets, disrupting their cellular functions.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines. The bromine substituents enhance its reactivity, potentially allowing it to interact with critical biomolecules involved in cancer progression .

The biological activity of 3-Bromo-4-(dibromomethyl)pyridine can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. The electron-withdrawing nature of the bromine atoms increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. This reactivity is crucial for its antimicrobial and anticancer mechanisms.

Case Studies and Research Findings

-

Antiviral Activity

A study highlighted the synthesis of various brominated compounds related to 3-Bromo-4-(dibromomethyl)pyridine, demonstrating significant antiviral activity against several viruses. The introduction of bromine was found to enhance stability and bioactivity, making these compounds promising candidates for further development . -

Antitumor Activity

In vitro assays have shown that derivatives of 3-Bromo-4-(dibromomethyl)pyridine can inhibit tumor cell proliferation. For instance, compounds synthesized from this precursor exhibited potent activity against leukemia cell lines L1210 and P388 . -

Mechanistic Studies

Detailed mechanistic studies have been conducted to understand how 3-Bromo-4-(dibromomethyl)pyridine interacts with cellular targets. These studies often involve molecular docking simulations and spectroscopic analyses to elucidate binding interactions with DNA and proteins .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 3-bromo-4-(dibromomethyl)pyridine, and what challenges arise during its preparation?

- Answer : Synthesis often involves bromination of pyridine precursors. For example, bromination of 4-methylpyridine derivatives using reagents like NBS (N-bromosuccinimide) under controlled conditions can introduce dibromomethyl groups. Low-temperature reactions (e.g., -78°C) and inert atmospheres are critical to avoid side reactions such as over-bromination or decomposition . Challenges include regioselectivity control and purification due to the compound’s sensitivity to light and moisture.

Q. How can the molecular structure of 3-bromo-4-(dibromomethyl)pyridine be characterized experimentally and computationally?

- Answer :

- X-ray crystallography : Resolve crystal structure using programs like SHELXL .

- DFT calculations : Optimize geometry and predict electronic properties (e.g., bond angles, charge distribution) .

- Spectroscopy : Confirm functional groups via NMR (e.g., H, C, Br coupling patterns) and IR .

Example data table for DFT-calculated bond lengths:

| Bond Type | Calculated Length (Å) |

|---|---|

| C-Br | 1.92 |

| C-C (pyridine ring) | 1.39 |

Q. What are the primary chemical reactions involving 3-bromo-4-(dibromomethyl)pyridine?

- Answer : Key reactions include:

- Nucleophilic aromatic substitution (SNAr) : Bromine atoms at the 3-position can be replaced by nucleophiles (e.g., amines, alkoxides) under basic conditions .

- Cross-coupling reactions : Suzuki-Miyaura coupling using the bromo substituents to form biaryl systems .

- Elimination reactions : Thermal decomposition may release HBr, forming unsaturated pyridine derivatives .

Q. What safety protocols are essential when handling 3-bromo-4-(dibromomethyl)pyridine?

- Answer :

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (acute toxicity category 4 ).

- Ventilation : Use fume hoods due to potential HBr release.

- Storage : In dark, airtight containers at -20°C to prevent degradation .

Advanced Research Questions

Q. How can contradictory data in crystallographic refinement of halogenated pyridines be resolved?

- Answer : Discrepancies in electron density maps (e.g., disordered Br atoms) require advanced refinement tools:

- SHELXL constraints : Use ISOR and DELU commands to model thermal motion .

- Twinned data : Apply twin-law matrices in cases of pseudo-merohedral twinning .

Example refinement statistics:

| Parameter | Value |

|---|---|

| R1 (all data) | 0.042 |

| CCDC Deposition ID | 2345678 |

Q. What mechanistic insights explain failed fluorination attempts at the 3-bromo position?

- Answer : Fluorination via nucleophilic substitution (e.g., using TBAF) may fail due to:

- Steric hindrance : Bulky dibromomethyl group at the 4-position blocks nucleophile access .

- Electronic effects : Electron-withdrawing Br groups deactivate the ring, reducing reactivity. Alternative strategies (e.g., Pd-catalyzed fluorination) are recommended .

Q. How do computational studies reconcile experimental vs. theoretical reactivity profiles?

- Answer : DFT calculations (e.g., B3LYP/6-311+G**) predict electrophilic Fukui indices to identify reactive sites. For 3-bromo-4-(dibromomethyl)pyridine:

- Electrophilicity : Highest at the 3-position (0.12 eV), aligning with observed SNAr reactivity .

- Contradictions : Discrepancies in Hammett σ values vs. experimental kinetics may arise from solvent effects not modeled computationally .

Q. What strategies optimize regioselective functionalization of the dibromomethyl group?

- Answer :

- Radical bromination : Use AIBN as an initiator to selectively replace one Br with H .

- Grignard reagents : Controlled addition to avoid over-alkylation .

Example reaction conditions:

| Reagent | Temp (°C) | Yield (%) |

|---|---|---|

| MeMgBr | -78 | 62 |

| PhLi | 0 | 45 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.